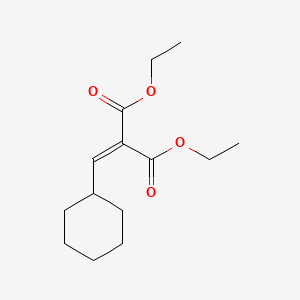
Propanedioic acid, (cyclohexylmethylene)-, diethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propanedioic acid, (cyclohexylmethylene)-, diethyl ester is an organic compound that belongs to the class of diesters. It is derived from malonic acid, which is also known as propanedioic acid. This compound is characterized by the presence of a cyclohexylmethylene group attached to the malonic acid backbone, with two ethyl ester groups. It is used in various chemical reactions and has applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of propanedioic acid, (cyclohexylmethylene)-, diethyl ester typically involves the reaction of diethyl malonate with cyclohexylmethylene bromide in the presence of a base such as sodium ethoxide. The reaction proceeds via a nucleophilic substitution mechanism, where the ethoxide ion attacks the bromide, leading to the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and the concentration of reactants. The product is then purified using techniques such as distillation or recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
Propanedioic acid, (cyclohexylmethylene)-, diethyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed to form the corresponding carboxylic acids.
Alkylation: The compound can undergo alkylation reactions at the methylene group.
Condensation: It can participate in condensation reactions to form larger molecules.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions are used to hydrolyze the ester groups.
Alkylation: Strong bases such as sodium hydride or sodium ethoxide are used to deprotonate the methylene group, followed by reaction with alkyl halides.
Condensation: Catalysts such as piperidine or pyridine are used to facilitate condensation reactions.
Major Products Formed
Hydrolysis: Yields cyclohexylmethylene malonic acid.
Alkylation: Produces alkyl-substituted derivatives.
Condensation: Forms various cyclic or acyclic compounds depending on the reactants used.
Wissenschaftliche Forschungsanwendungen
Propanedioic acid, (cyclohexylmethylene)-, diethyl ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Biology: Investigated for its potential role in biochemical pathways and enzyme inhibition.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of propanedioic acid, (cyclohexylmethylene)-, diethyl ester involves its ability to participate in various chemical reactions due to the presence of reactive ester and methylene groups. These groups can undergo nucleophilic substitution, condensation, and hydrolysis reactions, making the compound versatile in chemical synthesis. The molecular targets and pathways involved depend on the specific application and the nature of the reactants used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diethyl malonate: A simpler ester of malonic acid without the cyclohexylmethylene group.
Dimethyl malonate: Similar to diethyl malonate but with methyl ester groups.
Cyclohexylmethylene malonic acid: The corresponding acid form without ester groups.
Uniqueness
Propanedioic acid, (cyclohexylmethylene)-, diethyl ester is unique due to the presence of the cyclohexylmethylene group, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and industrial applications, offering versatility that simpler esters like diethyl malonate do not provide.
Eigenschaften
CAS-Nummer |
13592-76-2 |
|---|---|
Molekularformel |
C14H22O4 |
Molekulargewicht |
254.32 g/mol |
IUPAC-Name |
diethyl 2-(cyclohexylmethylidene)propanedioate |
InChI |
InChI=1S/C14H22O4/c1-3-17-13(15)12(14(16)18-4-2)10-11-8-6-5-7-9-11/h10-11H,3-9H2,1-2H3 |
InChI-Schlüssel |
OHKVDTBSKOGHMM-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(=CC1CCCCC1)C(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-amino-3-[(2-methylpropan-2-yl)oxy]butanamide;hydrochloride](/img/structure/B12292861.png)
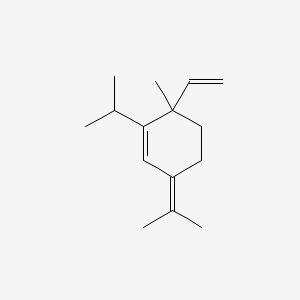
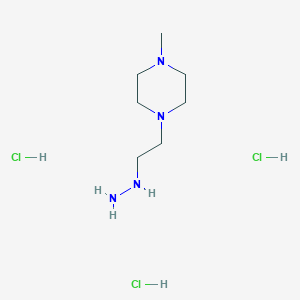
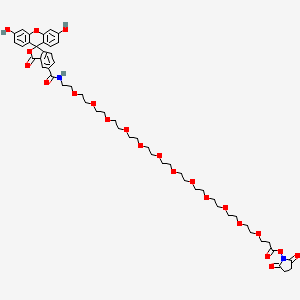
![2,2-Bis[1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-1-(4-fluorophenyl)ethanone](/img/structure/B12292877.png)
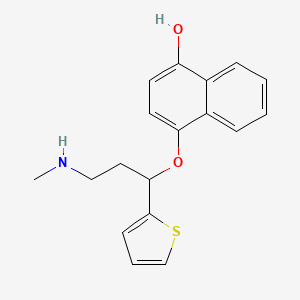
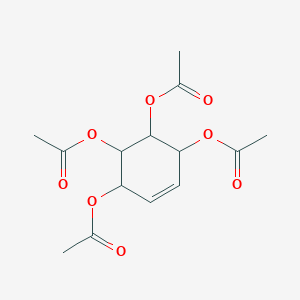
![4-[(6-Bromo-2-pyridyl)oxymethyl]-3-fluorobenzonitrile](/img/structure/B12292918.png)
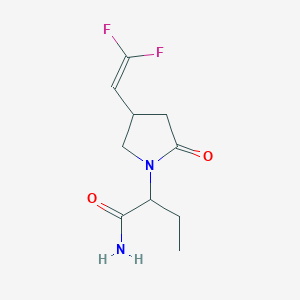

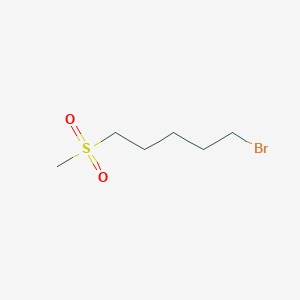
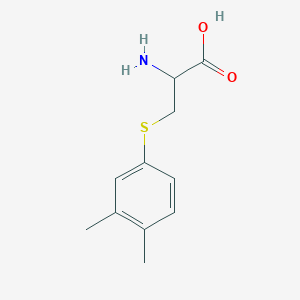

![Ethyl 2-[(E)-[(1R,2R,5R)-2-Hydroxy-2,6,6-trimethylbicyclo[3.1.1]heptan-3-ylidene]amino]acetate](/img/structure/B12292939.png)
